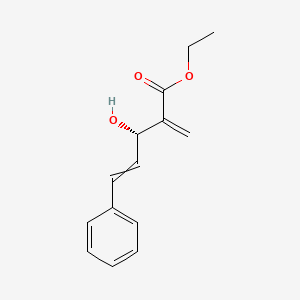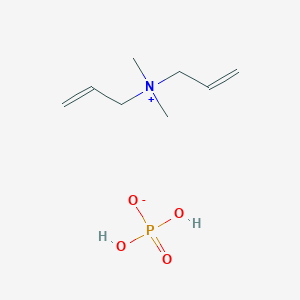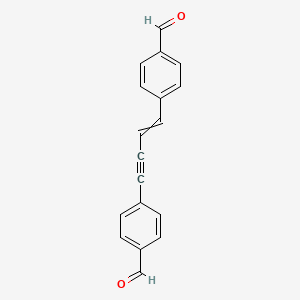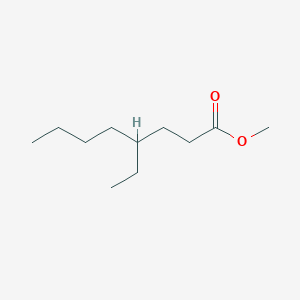
2-Acetamido-8-tert-butoxy-8-oxooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-8-tert-butoxy-8-oxooctanoate is a synthetic organic compound with the molecular formula C14H25NO5 It is characterized by the presence of an acetamido group, a tert-butoxy group, and an oxooctanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-8-tert-butoxy-8-oxooctanoate typically involves the reaction of 8-tert-butoxy-8-oxooctanoic acid with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetamido-8-tert-butoxy-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted acetamido derivatives.
Aplicaciones Científicas De Investigación
2-Acetamido-8-tert-butoxy-8-oxooctanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-8-tert-butoxy-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and interactions. The oxooctanoate backbone plays a role in the compound’s overall stability and solubility.
Comparación Con Compuestos Similares
8-tert-Butoxy-8-oxooctanoic acid: Shares the oxooctanoate backbone but lacks the acetamido group.
2-Acetamido-8-oxooctanoate: Similar structure but without the tert-butoxy group.
Uniqueness: 2-Acetamido-8-tert-butoxy-8-oxooctanoate is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both the acetamido and tert-butoxy groups distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
853152-74-6 |
|---|---|
Fórmula molecular |
C14H24NO5- |
Peso molecular |
286.34 g/mol |
Nombre IUPAC |
2-acetamido-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoate |
InChI |
InChI=1S/C14H25NO5/c1-10(16)15-11(13(18)19)8-6-5-7-9-12(17)20-14(2,3)4/h11H,5-9H2,1-4H3,(H,15,16)(H,18,19)/p-1 |
Clave InChI |
QWSQUXGPMRDOCA-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NC(CCCCCC(=O)OC(C)(C)C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)

![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)
![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)



![2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid](/img/structure/B12545098.png)
![N,N-Dimethyl-4-[2-(pyridin-4-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B12545104.png)
![1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B12545106.png)

![Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane](/img/structure/B12545128.png)

